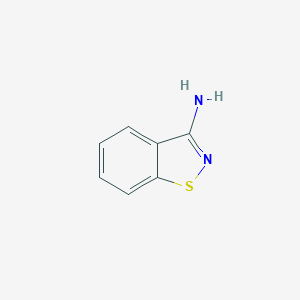

1,2-Benzisothiazol-3-amine

Descripción

Historical Context of Benzisothiazole Derivatives in Scientific Inquiry

The history of benzisothiazoles is longer than that of their parent isothiazole (B42339) ring system. brieflands.com A derivative of the well-known benzo[d]isothiazole, saccharin (B28170), was first synthesized in 1879. brieflands.com However, it was not until the mid-20th century that the broader biological potential of benzisothiazole derivatives began to be systematically explored. Early investigations, primarily between 1971 and 1979, uncovered the herbicidal and antifungal properties of these compounds, suggesting their utility in agrochemicals and veterinary medicine. nih.gov This period laid the groundwork for future research into the diverse biological activities of this class of compounds.

Significance of 1,2-Benzisothiazol-3-amine as a Core Chemical Scaffold

This compound, with its fused benzene (B151609) and isothiazole rings and a reactive amino group at the 3-position, serves as a privileged scaffold in medicinal chemistry. nih.govnih.gov This core structure allows for extensive functionalization, enabling the synthesis of large libraries of derivatives with diverse physicochemical properties. researchgate.net The presence of the isothiazole ring, containing a sulfur and a nitrogen atom in a 1,2-relationship, is crucial for the biological activity of many of its derivatives. brieflands.com The amino group provides a convenient handle for introducing various substituents, which can modulate the compound's biological activity, selectivity, and pharmacokinetic profile. nih.gov This structural versatility has made this compound an attractive starting point for the development of new therapeutic agents. nih.govontosight.ai

Current Research Trajectories within Contemporary Chemical Science

Contemporary research on this compound and its derivatives is vibrant and multifaceted, extending into several key areas of chemical science. A significant focus remains on the development of novel therapeutic agents. Researchers are actively exploring its potential in creating new antimicrobial, anticonvulsant, and anticancer drugs. nih.govontosight.airesearchgate.net For instance, derivatives of this compound have shown promising activity against a range of bacteria and fungi, including drug-resistant strains. researchgate.netresearchgate.net In the realm of neuroscience, its derivatives are being investigated for their anticonvulsant properties and as potential treatments for neurological disorders. researchgate.net Furthermore, the ability of certain derivatives to inhibit key enzymes such as kinases and caspases has opened up avenues for cancer and anti-inflammatory drug discovery. nih.govnih.gov Beyond medicine, the industrial applications of benzisothiazole derivatives, such as in the development of biocides, continue to be an area of active research. researchgate.net

Detailed Research Findings

The following sections present detailed findings from recent research into the biological activities of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties against a variety of pathogens. The parent compound, 2-amino-benzo[d]isothiazol-3-one, has been shown to be a particularly effective agent, with minimum inhibitory concentration (MIC) values ranging from 0.07 to 6 microg/ml against several bacterial and fungal strains. researchgate.net Recent studies have focused on synthesizing new derivatives to enhance this activity. For example, a series of N-substituted alkoxymethylbenzoisothiazolone derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans, with most compounds having MICs between 1 and 4 mg/L. sioc-journal.cn Certain derivatives also showed high inhibitory activity against agricultural crop disease fungi, with MIC values in the range of 5 to 10 mg/L. sioc-journal.cn

Interactive Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (mg/L) | Reference |

|---|---|---|---|

| 2-Amino-benzo[d]isothiazol-3-one | Streptococcus pyogenes | 0.07-6 | researchgate.net |

| N-Substituted Alkoxymethylbenzoisothiazolones | Staphylococcus aureus | 1-4 | sioc-journal.cn |

| N-Substituted Alkoxymethylbenzoisothiazolones | Candida albicans | 1-4 | sioc-journal.cn |

| BIT-5, BIT-9, BIT-10, BIT-11 | Sclerotinia sclerotiorum | 5-10 | sioc-journal.cn |

| BIT-5, BIT-9, BIT-10, BIT-11 | Fusarium pseudograminearum | 5-10 | sioc-journal.cn |

| BIT-5, BIT-9, BIT-10, BIT-11 | Fusarium graminearum | 5-10 | sioc-journal.cn |

| BIT-5, BIT-9, BIT-10, BIT-11 | Gaeumannomyces graminis | 5-10 | sioc-journal.cn |

Anticonvulsant Activity

The potential of this compound derivatives as anticonvulsant agents is an active area of investigation. Studies have shown that certain derivatives exhibit potent anticonvulsant activity in animal models. For example, a series of N,N′-linked benzoannelated isothiazol-3(2H)-one 1,1-dioxides were synthesized and evaluated for their anticonvulsant properties. nih.gov Derivatives with a chlorine atom at the 3 or 4-position of the aromatic ring were found to be particularly potent, with ED50 values ranging from 29 to 48 mg/kg in the maximal electroshock (MES) seizure test. nih.gov

Interactive Table 2: Anticonvulsant Activity of this compound Derivatives

| Derivative Type | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-dione with 3-chlorophenyl group | MES | 29-48 | nih.gov |

| Pyrrolidine-2,5-dione with 4-chlorophenyl group | MES | 29-48 | nih.gov |

Enzyme Inhibitory Activity

Derivatives of this compound have emerged as potent inhibitors of various enzymes, highlighting their therapeutic potential. A novel series of 1,2-benzisothiazol-3-one derivatives were synthesized and found to be potent inhibitors of caspase-3, an enzyme involved in apoptosis. nih.gov One of the most potent compounds, 5i, exhibited an IC50 of 1.15 nM. nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of caspase-3. nih.gov In another study, a derivative of this compound was identified as a potential agonist for AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, suggesting its potential in treating metabolic diseases like type 2 diabetes. nih.gov

Interactive Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 5i | Caspase-3 | 1.15 nM | nih.gov |

| This compound tbdms | AMPK | Not specified | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Benzisothiazol 3 Amine and Its Analogues

Classical Synthetic Approaches to the 1,2-Benzisothiazole (B1215175) Nucleus

Classical syntheses of the 1,2-benzisothiazole scaffold have traditionally relied on the cyclization of ortho-substituted benzene (B151609) precursors. These methods are foundational and often involve the formation of the key nitrogen-sulfur bond from starting materials like derivatives of 2-mercaptobenzoic acid or 2,2'-dithiodibenzoic acid.

Cyclization Reactions for Benzisothiazole Ring Formation

The formation of the 1,2-benzisothiazole ring is predominantly achieved via intramolecular cyclization reactions. A variety of starting materials and reaction conditions have been developed to construct this heterocyclic system.

One established method begins with 2,2'-dithiodibenzoic acid . This precursor can undergo a one-pot amidation-cyclization process with reagents like acetamide (B32628) or urea (B33335) to produce 1,2-benzisothiazolin-3(2H)-one in high yields. researchgate.net Another route involves the treatment of 2,2'-dithio-bis-benzoyl chloride with ammonia (B1221849), which also leads to the formation of the benzisothiazolone core.

Starting from 2-mercaptobenzoic acid , the synthesis can be achieved by converting the carboxylic acid to an acyl azide (B81097) using diphenyl phosphoryl azide. This intermediate then undergoes cyclization at low temperatures to yield 1,2-benzisothiazol-3(2H)-one.

Another significant classical pathway involves the cyclization of 2-(alkylthio)benzamides or related structures. For instance, 2-(methylthio)benzamide can be oxidized to 2-(methylsulfinyl)benzamide, which is then cyclized in the presence of thionyl chloride to give the desired product. google.com A more direct, one-step cyclization of 2-(alkylthio)benzamides can also be accomplished using a halogenating agent like sulfuryl chloride. Similarly, a process starting from 2-(alkylthio)benzaldehyde involves its conversion to an oxime, which is subsequently cyclized by the action of a halogenating agent. google.com

Table 1: Selected Classical Cyclization Methodologies

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| 2,2'-dithiodibenzoic acid | Acetamide or Urea | 1,2-Benzisothiazolin-3(2H)-one | researchgate.net |

| 2-mercaptobenzoic acid | Diphenyl phosphoryl azide (DPPA) | 1,2-Benzisothiazol-3(2H)-one | |

| 2-(methylthio)benzamide | Periodic acid, Thionyl chloride | 1,2-Benzisothiazol-3(2H)-one | google.com |

| 2-(alkylthio)benzaldehyde | Hydroxylamine, Halogenating agent | 1,2-Benzisothiazol-3(2H)-one | google.com |

Strategies for Introduction of the 3-Amino Moiety

The direct synthesis of 1,2-benzisothiazol-3-amine is often achieved by derivatizing the more commonly synthesized 1,2-benzisothiazol-3(2H)-one. A primary strategy involves a two-step process: halogenation followed by nucleophilic substitution.

First, the 1,2-benzisothiazol-3(2H)-one is converted into a 3-halo-1,2-benzisothiazole intermediate. This is typically accomplished by reacting the benzisothiazolone with a halogenating agent such as thionyl chloride or phosphorus pentachloride. This reaction effectively transforms the carbonyl group at the 3-position into a more reactive halide, which serves as a good leaving group.

In the second step, the resulting 3-halo-1,2-benzisothiazole is subjected to amination. Reaction with ammonia or other primary and secondary amines leads to a nucleophilic substitution at the 3-position, displacing the halide and forming the desired 3-amino-1,2-benzisothiazole derivative. This method is versatile, allowing for the introduction of a wide range of amino functionalities onto the benzisothiazole scaffold. For example, 3-chloro-1,2-benzisothiazole (B19369) can react with various amines to yield the corresponding 3-amino substituted products. acs.org

Modern Synthetic Strategies for this compound Derivatization

Modern synthetic chemistry has introduced more efficient and versatile methods for constructing heterocyclic systems, with a strong emphasis on transition-metal catalysis. These approaches offer advantages in terms of reaction conditions, functional group tolerance, and atom economy for the synthesis of 1,2-benzisothiazol-3(2H)-ones, which are key precursors to the title compound.

Transition-Metal Catalyzed Synthesis of 1,2-Benzisothiazol-3(2H)-ones

Catalysis by transition metals, particularly copper, has become a cornerstone for the synthesis of the 1,2-benzisothiazol-3(2H)-one core. These methods often involve the formation of a crucial N-S bond through intramolecular cyclization.

Copper-catalyzed reactions are widely employed for the synthesis of 1,2-benzisothiazol-3(2H)-ones, primarily through the intramolecular formation of the N-S bond. nih.gov A prominent approach utilizes 2-mercaptobenzamides as starting materials. In a key development, a Cu(I)-catalyzed intramolecular oxidative dehydrogenative cyclization was established. nih.gov This reaction proceeds under an oxygen atmosphere, where O2 acts as the sole oxidant, facilitating the coupling of N-H and S-H bonds to form the heterocyclic ring in excellent yields. nih.gov

Another powerful copper-catalyzed strategy involves intermolecular reactions. For instance, readily available 2-halobenzamides can react with a sulfur source in the presence of a copper catalyst. A cascade reaction using 2-halobenzamides and elemental sulfur (S₈), catalyzed by CuCl, enables the formation of C–S and N–S bonds in a sequential manner to yield the benzisothiazolone product. nih.gov Similarly, carbon disulfide (CS₂) can serve as the sulfur source in copper-catalyzed reactions with 2-halobenzamides. nih.gov

Table 2: Examples of Copper-Catalyzed Syntheses of 1,2-Benzisothiazol-3(2H)-ones

| Starting Material | Catalyst/Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Mercaptobenzamides | Cu(I) catalyst, O₂ | Intramolecular Oxidative Dehydrogenative Cyclization | nih.gov |

| 2-Halobenzamides | CuCl, S₈ | Intermolecular Cascade (C-S/N-S formation) | nih.gov |

| 2-Halobenzamides | Copper catalyst, CS₂ | Intermolecular Consecutive (S-C/S-N formation) | nih.gov |

Palladium catalysis is a powerful tool for C-S and N-S bond formation in the synthesis of various sulfur- and nitrogen-containing heterocycles. Methodologies such as palladium-catalyzed C-H functionalization followed by intramolecular C-S bond formation are well-established for synthesizing related isomers like 2-substituted benzothiazoles from thiobenzanilide (B1581041) precursors. nih.gov However, the application of palladium catalysis for the direct cyclization and synthesis of the specific 1,2-benzisothiazol-3(2H)-one core is not as extensively documented in the scientific literature compared to the numerous established copper-catalyzed methods. While palladium is used in reactions involving pre-formed benzisothiazole scaffolds, such as the carbonylation of 2,3-dihydro-1,2-benzisothiazoles, its role in the primary ring-forming cyclization to create the 1,2-benzisothiazol-3(2H)-one nucleus appears to be less common. nih.gov

Electrochemical Synthesis Protocols for Benzisothiazol-3(2H)-ones

In recent years, electrochemistry has been recognized as a powerful and sustainable tool in organic synthesis, offering an alternative to conventional chemical oxidants or reductants. nih.govnih.gov In 2021, the Chen group pioneered an electrochemical dehydrogenative cyclization for the synthesis of benzisothiazol-3(2H)-ones. nih.gov This method relies on an intramolecular N–S bond formation from 2-mercaptobenzamide precursors.

The reaction is conducted in an undivided cell equipped with a graphite (B72142) plate anode and a carbon plate cathode. By passing a constant current through a solution of the 2-mercaptobenzamide substrate in methanol (B129727) with a supporting electrolyte, the desired benzisothiazol-3(2H)-one products are formed in good to excellent yields. This protocol represents a significant advancement, leveraging electricity as a traceless and environmentally benign reagent. nih.govnih.gov

Table 1: Electrochemical Synthesis of Benzisothiazol-3(2H)-ones from 2-Mercaptobenzamides

| Substrate (R-group on Benzene Ring) | Electrolyte/Solvent System | Yield (%) | Reference |

|---|---|---|---|

| H | KI / Methanol | 95 | nih.gov |

| 4-Methyl | KI / Methanol | 93 | nih.gov |

| 4-Methoxy | KI / Methanol | 91 | nih.gov |

| 4-Chloro | KI / Methanol | 85 | nih.gov |

| 4-Bromo | KI / Methanol | 82 | nih.gov |

| 4-Nitro | KI / Methanol | 75 | nih.gov |

This table is interactive. Click on column headers to sort.

Transamination Reactions in 1,2-Benzisothiazolin-3-one Synthesis

Transamination offers a viable pathway for the synthesis of N-substituted 1,2-benzisothiazolin-3-ones from sulfenamide (B3320178) precursors. Research has shown that N-unsubstituted 2-sulfenamoylbenzoates can react with various amines to yield N-substituted products. The outcome of the reaction is highly dependent on the nature of the amine used.

When aromatic amines are reacted with methyl 2-sulfenamoylbenzoate in toluene (B28343), a simple amine exchange occurs, leading to the formation of N-aryl-2-sulfenamoylbenzoates. In contrast, reactions involving aliphatic amines under similar conditions tend to proceed directly to cyclization, affording N-alkyl-1,2-benzisothiazolin-3-ones. This cyclization is believed to occur via an intramolecular transamination mechanism.

For instance, heating methyl 2-sulfenamoylbenzoate with octylamine (B49996) in toluene results in the formation of N-octyl-1,2-benzisothiazolin-3-one. However, bulky substituents on the nitrogen atom can sterically hinder the cyclization process. Intramolecular transamination has also been demonstrated to proceed smoothly from 2-sulfenamoylbenzamide derivatives.

Table 2: Synthesis of N-Substituted 1,2-Benzisothiazolin-3-ones via Transamination

| Starting Material | Amine | Product Type | Yield (%) |

|---|---|---|---|

| Methyl 2-sulfenamoylbenzoate | Aniline | N-Aryl-2-sulfenamoylbenzoate | 91 |

| Methyl 2-sulfenamoylbenzoate | p-Toluidine | N-Aryl-2-sulfenamoylbenzoate | 88 |

| Methyl 2-sulfenamoylbenzoate | Octylamine | N-Alkyl-1,2-benzisothiazolin-3-one | 85 |

| Methyl 2-sulfenamoylbenzoate | Benzylamine | N-Alkyl-1,2-benzisothiazolin-3-one | 78 |

| N-Phenyl-2-sulfenamoylbenzamide | - (Intramolecular) | 1,2-Benzisothiazolin-3-one | - |

This table is interactive. Click on column headers to sort.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to reduce environmental impact through methods like solvent-free reactions. While extensive literature on green synthesis of the parent this compound is limited, specific examples for its derivatives highlight promising strategies.

One such approach involves the synthesis of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide. This compound is prepared by the direct reaction of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with excess benzylamine. The mixture is heated to reflux, and upon cooling and removal of the excess amine, the desired product is obtained in good yield.

This method exemplifies a key principle of green chemistry by operating under solvent-free conditions. The elimination of a reaction solvent reduces chemical waste, lowers processing costs, and simplifies product purification.

Table 3: Solvent-Free Synthesis of a 3-Amino-1,2-benzisothiazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Saccharin | Benzylamine | Reflux, solvent-free | 3-Benzylamino-1,2-benzisothiazole 1,1-dioxide | 78 |

This table is interactive. Click on column headers to sort.

Structure Activity Relationship Sar Studies of 1,2 Benzisothiazol 3 Amine Derivatives

Rational Design Principles for 1,2-Benzisothiazol-3-amine Analogues

The rational design of this compound analogues is fundamentally guided by the strategic modification of its core structure to enhance interactions with biological targets. A primary approach involves the derivatization of the exocyclic amine at the 3-position. This amine group serves as a critical handle for introducing a variety of substituents, thereby modulating the compound's physicochemical properties such as lipophilicity, electronic character, and steric profile.

Another key aspect of the rational design strategy focuses on substitutions on the benzo ring of the benzisothiazole nucleus. The introduction of different functional groups at various positions of the benzene (B151609) ring can significantly influence the molecule's interaction with target proteins, its metabolic stability, and its pharmacokinetic profile. For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the electron density of the entire heterocyclic system, which can be pivotal for binding affinity.

Furthermore, isosteric and bioisosteric replacements are employed as a rational design principle. This involves substituting parts of the molecule with other groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or reducing its toxicity.

Correlative Analysis of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the molecule. While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for this class of amines are limited, preliminary findings from antibacterial screening of some derivatives provide initial insights.

Research has indicated that certain this compound derivatives exhibit efficacy against a range of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Streptococcus faecium, and Staphylococcus aureus. researchgate.net However, detailed correlative data linking specific substituents to the degree of antibacterial potency is not extensively documented.

To illustrate the potential impact of substitutions, a hypothetical data table is presented below, based on general principles of medicinal chemistry, to demonstrate how such a correlative analysis might be structured.

| Compound | Substituent at Position 3 (R1) | Substituent on Benzo Ring (R2) | Antibacterial Activity (MIC µg/mL) vs. S. aureus |

|---|---|---|---|

| 1 | -H | -H | >100 |

| 2 | -CH3 | -H | 64 |

| 3 | -C2H5 | -H | 32 |

| 4 | -H | 5-Cl | 50 |

| 5 | -CH3 | 5-Cl | 16 |

| 6 | -C2H5 | 5-NO2 | 8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Influence of Conformational Dynamics on Bioactivity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. The conformational dynamics of this compound derivatives, which refer to the molecule's ability to adopt different spatial arrangements, can therefore significantly impact their bioactivity profiles.

The flexibility of the substituent at the 3-amino position is a key factor. For instance, a long, flexible alkyl chain will allow the molecule to adopt a wider range of conformations compared to a rigid aromatic ring. This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of the binding pocket, but it can also be detrimental if it leads to an energetically unfavorable bound conformation.

Computational modeling and techniques such as X-ray crystallography and NMR spectroscopy are essential tools for studying the conformational preferences of these molecules. By understanding the low-energy conformations and the rotational barriers between them, medicinal chemists can design analogues with restricted conformations that are pre-organized for optimal binding, a strategy known as conformational constraint. This can lead to a significant increase in binding affinity and selectivity. However, specific studies detailing the conformational analysis of bioactive this compound derivatives are not widely reported in the current body of scientific literature.

Biological Activities and Pharmacological Potential of 1,2 Benzisothiazol 3 Amine

Antimicrobial Efficacy Investigations

Derivatives of 1,2-benzisothiazol-3-amine have demonstrated notable efficacy against a wide array of pathogenic microorganisms, including bacteria, fungi, and viruses. These findings highlight the potential of the benzisothiazole nucleus as a pharmacophore for the development of novel anti-infective agents.

Antibacterial Activity of this compound Derivatives against Pathogens

Numerous studies have confirmed the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature and position of substituents on the benzisothiazole core. For instance, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives have shown activity against Bacillus subtilis and Staphylococcus aureus. nih.gov Research has indicated that the presence of specific functional groups can significantly enhance the antibacterial potency of these compounds.

One study synthesized a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives and confirmed their efficacy against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Streptococcus faecium, and Staphylococcus aureus. researchgate.net Another investigation into benzothiazolylthiazolidin-4-one derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 0.10 to 0.75 mg/mL against a panel of bacteria including Staphylococcus aureus, Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. nih.gov The most potent derivative in one study, an N-benzyl substituted compound, exhibited a Minimum Inhibitory Concentration (MIC50) of 0.4 μM against Staphylococcus aureus, which was more potent than the standard antibiotic gentamicin. researchgate.net

| Derivative/Compound | Bacterium | MIC (µg/mL) | Reference |

| Benzothiazolylthiazolidin-4-one Derivatives | Staphylococcus aureus | 120-250 | nih.gov |

| Listeria monocytogenes | 200-750 | nih.gov | |

| Pseudomonas aeruginosa | 200-500 | nih.gov | |

| Escherichia coli | 120-500 | nih.gov | |

| Salmonella typhimurium | 250-750 | nih.gov | |

| N-benzyl derivative (1.7) | Staphylococcus aureus (MRSA) | 0.4 (µM) | researchgate.net |

Antifungal Properties of this compound Analogues

The antifungal potential of this compound analogues has been well-documented, with various derivatives exhibiting broad-spectrum activity against pathogenic fungi. nih.gov Structure-activity relationship studies have revealed that the antifungal efficacy is significantly influenced by the substituents on the benzisothiazole ring system. nih.gov For example, the presence of a heterocyclic ring, a methyl group, and a phenyl ring has been identified as important for optimal antifungal activity. nih.gov

Amino acid-derived 1,2-benzisothiazolinone (BZT) scaffolds have been screened against a panel of human pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov Several of these compounds demonstrated fungicidal activity. nih.gov One N-benzyl derivative showed potent activity against Aspergillus fumigatus with an IC50 of 0.1 μM and also exhibited efficacy against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis with IC50 values ranging from 0.4 to 1.3 μM. researchgate.net

| Derivative/Compound | Fungus | MIC₅₀ (µg/mL) | Reference |

| DFD-VI-15 | Candida albicans | 1.6 | nih.gov |

| Candida glabrata | 3.2 | nih.gov | |

| Candida krusei | 1.6 | nih.gov | |

| Cryptococcus neoformans | 0.8 | nih.gov | |

| Aspergillus fumigatus | >25.6 | nih.gov | |

| BD-I-186 | Candida albicans | 3.2 | nih.gov |

| Candida glabrata | 6.4 | nih.gov | |

| Candida krusei | 3.2 | nih.gov | |

| Cryptococcus neoformans | 1.6 | nih.gov | |

| Aspergillus fumigatus | >25.6 | nih.gov | |

| N-benzyl derivative (1.7) | Aspergillus fumigatus | 0.1 (IC₅₀, µM) | researchgate.net |

| Candida albicans | 0.4 (IC₅₀, µM) | researchgate.net | |

| Cryptococcus neoformans | 0.4 (IC₅₀, µM) | researchgate.net |

Antiviral Spectrum of this compound Derivatives

Research into the antiviral properties of this compound derivatives has revealed their potential to inhibit a range of viruses. researchgate.net A series of functionalized 1,2-benzisothiazol-3(2H)-one-1,3,4-oxadiazole hybrid derivatives were screened against Dengue and West Nile virus proteases, with several compounds showing significant inhibition. researchgate.net

Furthermore, novel benzothiazole-based pyrimidinesulfonamide scaffolds have been synthesized and evaluated for their antiviral activity against a panel of viruses. nih.gov Certain compounds exhibited potent inhibitory activity against Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). nih.gov For instance, compound 9a from this series demonstrated broad-spectrum activity against all tested viruses. nih.gov

| Derivative/Compound | Virus | IC₅₀ (µg/mL) | Reference |

| Compound 7n | Dengue Virus (DENV2) | 3.75 (µM) | researchgate.net |

| West Nile Virus (WNV) | 4.22 (µM) | researchgate.net | |

| Compound 9a | Herpes Simplex Virus-1 (HSV-1) | 0.074 | nih.gov |

| Coxsackievirus B4 (CBV4) | 0.081 | nih.gov | |

| Hepatitis A Virus (HAV) | 0.078 | nih.gov | |

| Compound 9b | Herpes Simplex Virus-1 (HSV-1) | 0.065 | nih.gov |

| Compound 14b | Herpes Simplex Virus-1 (HSV-1) | 0.050 | nih.gov |

Anti-inflammatory Response Modulation by Benzisothiazole Scaffolds

Benzothiazole (B30560) derivatives have been investigated for their anti-inflammatory properties, with studies suggesting they may act through various mechanisms. nih.govstmjournals.in One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The benzothiazole nucleus is considered a valuable scaffold for the development of new anti-inflammatory agents. nih.gov

In one study, a series of benzimidazothiazole derivatives were synthesized and evaluated for their in vitro COX enzyme inhibition. nih.gov Several of these compounds exhibited potent inhibition of both COX-1 and COX-2, with IC50 values significantly lower than the reference drugs celecoxib (B62257) and naproxen. nih.gov Another study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that they effectively inhibited the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org

| Derivative/Compound | Target/Assay | IC₅₀ (nM) | Reference |

| Compound 25 | COX-1 | 44 | nih.gov |

| COX-2 | 4.52 | nih.gov | |

| Compound 29 | COX-1 | - | nih.gov |

| COX-2 | - | nih.gov | |

| Celecoxib (Reference) | COX-1 | 15000 | nih.gov |

| COX-2 | 40 | nih.gov | |

| Naproxen (Reference) | COX-1 | 8700 | nih.gov |

| COX-2 | 520 | nih.gov |

Antioxidant Mechanisms and Mitigating Oxidative Stress

Certain benzothiazole derivatives have been explored for their antioxidant potential. The ability of these compounds to scavenge free radicals and reduce oxidative stress is a key area of investigation. In a study focused on benzothiazole derivatives as multifunctional agents for skin damage, their antioxidant profiles were assessed using in vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. nih.gov

The study revealed that several of the synthesized benzothiazole derivatives exhibited notable antioxidant activity. For instance, at a concentration of 1 mg/mL, compounds 8a, 9a, and 10a showed significant DPPH radical scavenging activity. nih.gov This suggests that the benzothiazole scaffold can be functionalized to develop effective antioxidant agents.

| Derivative/Compound | Concentration (mg/mL) | DPPH Inhibition (%) | Reference |

| 8a | 1 | 65.3 | nih.gov |

| 9a | 1 | 72.8 | nih.gov |

| 10a | 1 | 58.9 | nih.gov |

| Lead Compound 10 | 1 | 55.2 | nih.gov |

Antineoplastic and Antiproliferative Research

The benzothiazole nucleus is a prominent scaffold in the design of novel anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity against various cancer cell lines. nih.gov These compounds have been shown to induce cytotoxicity through mechanisms such as the inhibition of NF-κB and the induction of apoptosis. nih.gov

In one study, benzisothiazolone derivatives were found to be cytotoxic to Hodgkin's Lymphoma cells, with IC50 values in the low microgram per milliliter range. nih.gov These compounds were shown to inhibit the NF-κB pathway, a key regulator of cancer cell survival and proliferation. nih.gov Another study on a library of phenylacetamide derivatives containing the benzothiazole nucleus reported their antiproliferative activity in pancreatic and paraganglioma cancer cell lines, with several compounds showing marked viability reduction at low micromolar concentrations. nih.govsemanticscholar.org

| Derivative/Compound | Cell Line | IC₅₀ (µM) | Reference |

| BIT 1 | Hodgkin's Lymphoma (L428) | 3.3 (µg/mL) | nih.gov |

| BIT 2 | Hodgkin's Lymphoma (L428) | 4.35 (µg/mL) | nih.gov |

| BIT 3 | Hodgkin's Lymphoma (L428) | 13.8 (µg/mL) | nih.gov |

| 4d | Pancreatic Cancer (AsPC-1) | 7.66 | semanticscholar.org |

| Pancreatic Cancer (BxPC-3) | 3.99 | semanticscholar.org | |

| 4m | Pancreatic Cancer (AsPC-1) | 8.49 | semanticscholar.org |

| Pancreatic Cancer (BxPC-3) | 9.81 | semanticscholar.org | |

| 5k | Breast Cancer (MDA-MB-468) | 19.90 | mdpi.com |

| 5-Fluorouracil (Reference) | Breast Cancer (MDA-MB-468) | 41.26 | mdpi.com |

Exploration of this compound as a Potential Cancer Therapeutic Agent

Derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines. The core structure of benzisothiazole serves as a versatile scaffold for the development of novel therapeutic compounds.

Research has shown that certain benzisothiazole derivatives exhibit significant antiproliferative effects. For instance, fluorinated 2-aryl benzothiazole derivatives have demonstrated potent anti-tumor activities against breast cancer cell lines such as MDA-MB-468 and MCF-7. Specifically, derivatives with hydroxyl substitutions on the phenyl ring showed high efficacy.

Furthermore, studies on N-bis-benzothiazole and benzothiazolyl thiocarbamide derivatives have revealed cytotoxic activities against human macrophage (U-937), human leukemia monocytic (THP-1), and mouse melanoma (B16-F10) cell lines. One thiourea-containing benzothiazole derivative, in particular, displayed notable antiproliferative activity against the U-937 cell line.

The introduction of different functional groups to the benzisothiazole core has been a key strategy in enhancing anticancer activity. Mannich base arylimidazo derivatives containing a benzothiazole moiety have shown cytotoxicity against HepG2, MCF-7, and HeLa cell lines. A pyrrolidine-based imidazo (B10784944) benzothiazole derivative was found to induce apoptosis, as evidenced by an increase in caspase-3 levels. Structure-activity relationship (SAR) studies have indicated that the presence of a fluorine atom can enhance the cytotoxic effects of these compounds.

Other modifications, such as the incorporation of 3,5-bis-trifluoromethylphenylurea, have resulted in compounds with good inhibitory activities against renal cancer cell lines (ACHN and A-498). Additionally, chloro-substituted benzothiazole amines have been synthesized and tested for their anticancer properties, with one dichlorophenyl-containing derivative showing significant activity against a panel of nine different cancer cell lines, including non-small cell lung cancer.

The anticancer potential of benzisothiazole derivatives is not limited to a single mechanism. Some compounds have been shown to inhibit tumor-associated carbonic anhydrases, suggesting a role in combating hypoxic tumors. The versatility of the benzisothiazole scaffold allows for the development of hybrid structures that may act on multiple biological targets, offering a promising avenue for the discovery of new anticancer agents.

Table 1: Anticancer Activity of Selected 1,2-Benzisothiazole (B1215175) Derivatives

| Compound Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Fluorinated 2-aryl benzothiazoles | MDA-MB-468, MCF-7 | Anti-tumor activity | |

| Thiourea-containing benzothiazole | U-937 | Antiproliferative activity | |

| Pyrrolidine-based imidazo benzothiazole | HepG2, MCF-7, HeLa | Cytotoxicity, apoptosis induction | |

| 3,5-bis-trifluoromethylphenylurea benzothiazole | ACHN, A-498 | Inhibitory activity | |

| Dichlorophenyl-containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) and others | Anticancer activity |

Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives in Apoptosis Pathways

A novel series of 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated for their ability to inhibit caspase-3 and caspase-7, key enzymes in the apoptosis pathway. Some of these compounds demonstrated low nanomolar potency against caspase-3 in vitro and provided significant protection against apoptosis in a camptothecin-induced Jurkat T cell model.

Through structural modification of a compound identified from high-throughput screening, several analogues were developed as potent caspase inhibitors with IC50 values in the nanomolar range. Molecular modeling studies have provided insights into the interaction of this class of compounds with the active site of caspase-3. The inhibition of apoptosis is a therapeutic strategy for various diseases, and caspase-3 is a primary target due to its central role in the execution phase of apoptosis.

Among the synthesized compounds, one particular derivative, compound 5i, exhibited the most potent caspase-3 inhibitory activity with an IC50 of 1.15 nM. The structure-activity relationship (SAR) studies of these derivatives have been evaluated to understand the chemical features responsible for their inhibitory potency.

Table 2: Caspase-3 Inhibitory Activity of Selected 1,2-Benzisothiazol-3-one Derivatives

| Compound | IC50 (nM) for Caspase-3 | Cellular Activity | Reference(s) |

|---|---|---|---|

| 5i | 1.15 | Significant protection against apoptosis in camptothecin-induced Jurkat T cells | |

| 6b | Nanomolar range | Potent caspase inhibition | |

| 6r | Nanomolar range | Potent caspase inhibition | |

| 6s | Nanomolar range | Potent caspase inhibition | |

| 6w | Nanomolar range | Potent caspase inhibition |

Enzyme Modulation and Inhibition Studies

Human Mast Cell Tryptase Inhibition by 1,2-Benzisothiazol-3-one 1,1-Dioxide Derivatives

A library of 1,2-benzisothiazol-3-one 1,1-dioxide derivatives has been prepared and screened for their inhibitory activity against human mast cell tryptase. These compounds were synthesized by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with various carboxylic acids.

From this library, several potent inhibitors were identified. One such compound, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate (7b), emerged as a potent inhibitor with an IC50 of 0.85 microM. Further structural modifications led to the discovery of even more potent inhibitors. For example, extending the side chain of 7b resulted in a compound (7d) that was an 8-fold more potent inhibitor with an IC50 of 0.1 microM. The most potent inhibitor in this series was a benzoic acid derivative (7n), with an IC50 of 0.064 microM.

These compounds exhibit time-dependent inhibition, which is consistent with a mechanism-based inhibition. Kinetic studies revealed that the increase in inhibitory activity for compounds like 7n, compared to 7b, is due to an increased initial affinity for the enzyme rather than an increase in chemical reactivity. These inhibitors have shown high selectivity for tryptase over other enzymes such as elastase, trypsin, and thrombin.

Table 3: Inhibitory Activity of 1,2-Benzisothiazol-3-one 1,1-Dioxide Derivatives against Human Mast Cell Tryptase

| Compound | IC50 (µM) | Inhibition Mechanism | Selectivity | Reference(s) |

|---|---|---|---|---|

| 7b | 0.85 | Time-dependent | High selectivity for tryptase | |

| 7d | 0.1 | Time-dependent | High selectivity for tryptase | |

| 7n | 0.064 | Time-dependent | High selectivity for tryptase |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Agonism via this compound TBDMS Derivatives

The tert-butyldimethylsilyl (TBDMS) derivative of this compound is a known chemical entity. While specific studies detailing the agonistic activity of this compound TBDMS derivatives on Adenosine Monophosphate-Activated Protein Kinase (AMPK) are not extensively available in the provided search results, the broader class of benzisothiazole derivatives has been explored for various biological activities.

Further research is needed to specifically elucidate the role and potential of TBDMS-protected this compound derivatives as AMPK activators. The chemical structure of the TBDMS derivative of this compound is characterized by the presence of a tert-butyldimethylsilyl protecting group on the amine.

Dengue and West Nile Virus NS2B/NS3 Protease Inhibition by Benzisothiazol-3(2H)-one Derivatives

A series of functionalized 1,2-benzisothiazol-3(2H)-one - 1,3,4-oxadiazole (B1194373) hybrid derivatives have been synthesized and screened for their inhibitory activity against Dengue virus (DENV) and West Nile virus (WNV) proteases. Several of these compounds showed significant inhibition of both DENV2 and WNV NS2B/NS3 proteases.

One of the most potent compounds, 7n, exhibited IC50 values of 3.75 ± 0.06 µM and 4.22 ± 0.07 µM against DENV2 and WNV NS2B/NS3 proteases, respectively. Kinetic studies indicated that this compound acts as a competitive inhibitor. Molecular modeling studies have been performed to understand the binding mode of these compounds within the active site of the proteases.

In a separate study, several new N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) were synthesized and tested for their anti-dengue protease inhibition. Dose-response experiments and computational docking analyses revealed that several of these BITs bind to the protease near the catalytic triad (B1167595) with IC50 values in the micromolar range. Furthermore, two compounds, 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one and 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one, were shown to suppress DENV replication and virus infectivity in cell-based assays.

Table 4: Inhibitory Activity of Benzisothiazol-3(2H)-one Derivatives against Dengue and West Nile Virus Proteases

| Compound | Virus Protease | IC50 (µM) | Inhibition Mode | Reference(s) |

|---|---|---|---|---|

| 7n | DENV2 NS2B/NS3 | 3.75 ± 0.06 | Competitive | |

| 7n | WNV NS2B/NS3 | 4.22 ± 0.07 | Competitive | |

| 2-(2-chlorophenyl)benzo[d]isothiazol-3(2H)-one | DENV2 NS2BNS3 | Micromolar range | - | |

| 2-(2,6-dichlorophenyl)benzo[d]isothiazol-3(2H)-one | DENV2 NS2BNS3 | Micromolar range | - |

Phosphomannose Isomerase (PMI) Inhibition by Benzo[d]isothiazol-3(2H)-one Derivatives

A novel class of benzo[d]isothiazol-3(2H)-one derivatives has been identified as potent and selective inhibitors of human phosphomannose isomerase (PMI). These compounds were discovered through high-throughput screening and subsequent chemical optimization. PMI is an enzyme that plays a crucial role in glycosylation pathways.

One of the initial hits from the screening, compound 1, was a relatively weak inhibitor of PMI with an IC50 of 6.4 µM, though it was selective over phosphomannomutase 2 (PMM2). Further optimization of this series led to the identification of more potent compounds. For instance, compounds 14 and 19 showed a favorable combination of cellular efficacy with reduced toxicity. Compound 19, also known as ML089 (5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one), was identified as a potent PMI inhibitor. Another potent inhibitor is 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101).

A cellular assay was developed to evaluate the biological and functional efficacy of these PMI inhibitors by measuring the incorporation of radiolabeled mannose into glycoproteins. The results showed that the PMI inhibitors enhanced glycosylation, as indicated by increased mannose incorporation.

Table 5: Inhibitory Activity of Benzo[d]isothiazol-3(2H)-one Derivatives against Phosphomannose Isomerase (PMI)

| Compound | IC50 (µM) for PMI | Cellular Effect | Reference(s) |

|---|---|---|---|

| 1 | 6.4 | Selective PMI inhibition | |

| 14 | - | Enhanced glycosylation with lessened toxicity | |

| 19 (ML089) | - | Enhanced glycosylation with lessened toxicity | |

| Thr101 | - | Potent PMI inhibition |

Central Nervous System (CNS) Activity and Relevance to Psychiatric Disorders

Derivatives of this compound have been investigated for their potential to modulate central nervous system activity, with a significant focus on their relevance to psychiatric disorders such as psychosis.

Research into a series of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives has revealed their potential as antipsychotic agents. These compounds have been evaluated in various receptor binding assays and behavioral screens to determine their pharmacological profile. One notable compound from this series, designated as BMY 13859-1, demonstrated a potent and selective profile in primary CNS tests.

This compound was found to be active in the Sidman avoidance paradigm, a behavioral test used to screen for antipsychotic potential. Furthermore, it effectively blocked amphetamine-induced stereotyped behavior in dogs for an extended period. A key finding was the compound's lack of typical neuroleptic-like effects, such as catalepsy in rats, and its failure to induce dopamine (B1211576) receptor supersensitivity after chronic administration. This suggests a reduced risk of causing movement disorders commonly associated with traditional antipsychotic medications.

While BMY 13859-1 exhibits a strong affinity for dopaminergic binding sites, its affinity for serotonin (B10506) receptors is even greater. This dual action on both dopamine and serotonin systems may contribute to its atypical antipsychotic profile. The significant interaction with serotonin receptors suggests that the serotonergic system may play a crucial role in the therapeutic effects of this class of compounds.

| Test/Assay | Finding | Implication |

|---|---|---|

| Sidman Avoidance Paradigm | Active | Potential antipsychotic activity |

| Amphetamine-Induced Stereotyped Behavior (in dogs) | Blocked behavior for up to 7 hours | Antipsychotic-like effects |

| Rat Catalepsy Test | Lack of typical neuroleptic-like effects | Lower risk of extrapyramidal side effects |

| Dopamine Receptor Supersensitivity (chronic administration) | Not produced | Reduced risk of tardive dyskinesia |

| Receptor Binding Assays | Potent affinity for dopaminergic sites; even greater affinity for serotonin receptors | Atypical antipsychotic profile with a significant serotonergic component |

Other Biological Activities under Academic Investigation

Beyond the central nervous system, derivatives of the 1,2-benzisothiazole scaffold, including those related to this compound, are being explored for a variety of other biological activities.

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the potent and broad-spectrum antimicrobial and antifungal properties of 1,2-benzisothiazole derivatives. nih.govnih.govnih.govnih.gov In particular, 1,2-benzisothiazolin-3-ones have been identified as highly active agents. nih.gov Research has demonstrated the efficacy of these compounds against a range of Gram-positive bacteria, yeasts, and dermatophytes. nih.govnih.gov The antimicrobial action of some derivatives has been shown to be synergistic when combined with other agents like trimethoprim. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole derivatives, a class of compounds that includes the 1,2-benzisothiazole scaffold, is an active area of research. These compounds are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

Enzyme Inhibitory Activity: Derivatives of 1,2-benzisothiazole have been investigated as inhibitors of various enzymes. Notably, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, affecting both its DNA polymerase and ribonuclease H activities. nih.gov This dual inhibition presents a promising avenue for the development of new antiretroviral drugs.

Furthermore, other benzothiazole derivatives have been studied for their ability to inhibit cholinesterases and monoamine oxidase B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's disease. anadolu.edu.trpsecommunity.org

| Biological Activity | Key Findings | Potential Application |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against Gram-positive bacteria. nih.gov | Development of new antibacterial agents. |

| Antifungal | Potent activity against various fungi, including yeasts and dermatophytes. nih.govnih.gov | Treatment of fungal infections. |

| Anti-inflammatory | Inhibition of enzymes like cyclooxygenase (COX). | Management of inflammatory conditions. |

| Enzyme Inhibition | Inhibition of HIV-1 reverse transcriptase, cholinesterases, and monoamine oxidase B. nih.govanadolu.edu.trpsecommunity.org | Treatment of HIV/AIDS and neurodegenerative diseases like Alzheimer's. |

Mechanistic Investigations of 1,2 Benzisothiazol 3 Amine Action

Elucidation of Molecular Interactions with Defined Biological Targets

The biological activity of 1,2-benzisothiazole (B1215175) derivatives is rooted in their interactions with specific molecular targets. Research suggests that a primary mechanism, particularly for antimicrobial effects, involves the targeting of cellular thiol groups. The parent compound, 1,2-benzisothiazolin-3-one (BIT), has been shown to interact with glutathione (B108866) and various enzyme preparations, indicating that cellular thiols are a significant target. researchgate.net This interaction can disrupt the function of essential thiol-containing enzymes, leading to the inhibition of metabolic processes like the active transport and oxidation of glucose in bacteria such as Staphylococcus aureus. researchgate.net

Structural analyses have further refined the understanding of these interactions. X-ray crystallography of BIT derivatives has shown that short, directional contacts can form between the sulfur atom of the benzisothiazole ring and oxygen atoms (S···O contacts) on biological molecules. researchgate.net This suggests the sulfur in the C—S—N moiety can act as an effective chalcogen bond (ChB) donor site, facilitating specific interactions with target proteins. researchgate.net

In the context of metabolic regulation, a derivative, 1,2-Benzisothiazol-3-amine tbdms, has been identified as a potential agonist for AMP-activated protein kinase (AMPK), a key cellular energy sensor. pnrjournal.com Molecular docking studies indicate that this compound can bind effectively to AMPK, suggesting a direct interaction that leads to the enzyme's activation. pnrjournal.com This interaction is a critical step in initiating downstream signaling events related to metabolic control.

Identification of Cellular Signaling Pathways Affected by this compound and its Derivatives

The activation of specific molecular targets by this compound and its derivatives leads to the modulation of key cellular signaling pathways. The most prominently identified pathway is the AMP-activated protein kinase (AMPK) signaling cascade. AMPK acts as a central regulator of cellular energy homeostasis. pnrjournal.com

The interaction of this compound tbdms with AMPK is believed to trigger a conformational change in the protein, leading to its activation. pnrjournal.com Activated AMPK, in turn, influences a wide array of metabolic processes. One significant downstream effect of AMPK activation is the stimulation of the Nrf2 antioxidant response pathway. pnrjournal.com The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress, highlighting a potential role for these compounds in cellular protection. pnrjournal.com The prodrug form of this compound tbdms has been shown to enhance metabolic activities in individuals with insulin (B600854) resistance, an effect potentially mediated at least in part by AMPK activation. pnrjournal.com

Characterization of Receptor Binding Profiles and Ligand-Protein Dynamics

Studies have begun to characterize the binding profiles of 1,2-benzisothiazole compounds with various receptors, revealing a degree of promiscuity and also specific, potent interactions. The parent compound, 1,2-benzisothiazol-3(2H)-one, was profiled across a large panel of enzymatic and receptor signaling assays, showing activity at several G-protein coupled receptors (GPCRs). t3db.ca

Interactive Table: Receptor Binding Affinity of 1,2-Benzisothiazol-3(2H)-one

| Target Receptor | Gene Name | UniProt ID | Assay Type | AC50 (µM) | Source |

| Opioid Receptor Like 1 (ORL1) | OPRL1 | P41146 | NVS_GPCR_hORL1 | 2.08 | t3db.ca |

| D(1A) Dopamine (B1211576) Receptor | DRD1 | P21728 | NVS_GPCR_hDRD1 | 4.91 | t3db.ca |

| Neuropeptide Y Receptor Y1 | NPY1R | P25929 | NVS_GPCR_hNPY1 | 5.55 | t3db.ca |

AC50 (Half maximal activity concentration) indicates the concentration of the compound required to elicit a response halfway between the baseline and maximum.

Furthermore, derivatives of 1,2-benzisothiazole have been investigated for their effects on other receptor systems. For instance, N,N-dimethyl-3-phenyl-3-(1,2-benzisothiazol-3-yl) propylamine (B44156) hydrochloride has demonstrated both antimuscarinic and direct muscle-relaxant properties, suggesting interactions with muscarinic acetylcholine (B1216132) receptors. nih.gov

The dynamics of ligand-protein interactions have also been explored through computational methods. Molecular docking studies of this compound tbdms with AMPK showed a favorable binding affinity, comparable to the control drug Metformin, and the formation of two hydrogen bonds with the target protein. pnrjournal.com Such studies provide insight into the specific molecular forces that govern the binding of these ligands to their protein targets.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Studies on benzisothiazole and related benzothiazole (B30560) derivatives have utilized DFT to analyze properties like charge distribution and frontier molecular orbitals (HOMOs and LUMOs), which are crucial for understanding charge transfer properties and reactivity. researchgate.net

In analyses of benzothiazole derivatives, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are often found distributed on the benzothiazine moiety. researchgate.net Specifically, in some benzothiazole derivatives, the HOMO is delocalized at one end of the molecule while the LUMO is localized at the opposite end, which is the benzothiazole moiety. researchgate.net This separation of frontier orbitals indicates significant potential for charge transfer within the molecule. researchgate.net Such calculations help in determining the electrophilic and nucleophilic active sites on the molecule. researchgate.net

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein's binding site. While specific docking studies focusing solely on 1,2-benzisothiazol-3-amine are not extensively detailed, research on the broader class of benzothiazole and benzimidazole (B57391) derivatives demonstrates their potential as ligands for various protein targets, including the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov

The general workflow for such simulations involves preparing the protein crystal structure, often sourced from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. biointerfaceresearch.com The ligand's structure is then optimized, and docking is performed using software like GLIDE to place the ligand within the protein's binding pocket in various orientations, which are then scored based on their predicted binding affinity. biointerfaceresearch.comfrontiersin.org

Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and a protein, typically expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In studies involving benzothiazole derivatives, these predictions are crucial for identifying promising drug candidates. For instance, in a study of hybrid molecules of benzothiazole cross-linked with hydroxamic acid, docking against the histone deacetylase 8 (HDAC8) enzyme yielded binding scores (ΔG) ranging from -6.322 to -9.460 kcal/mol. uomustansiriyah.edu.iq The compound Benzothiazole-p-amino benzoic acid-hydroxamate recorded the lowest binding score of -9.460, suggesting it is the most active hybrid molecule in that series. uomustansiriyah.edu.iq These in silico predictions provide a quantitative basis for comparing the potential efficacy of different derivatives. uomustansiriyah.edu.iqnih.gov

| Derivative Class | Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) |

| Benzothiazole-hydroxamic acid hybrids | HDAC8 | -6.322 to -9.460 |

| Benzimidazole/Benzothiazole derivatives | SARS-CoV-2 Mpro, ACE2 | Not specified numerically in abstract |

This table is interactive and can be sorted by clicking on the column headers.

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are predominantly hydrogen bonds and hydrophobic interactions. For example, in the crystal structure of N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, intermolecular C—H⋯O and N—H⋯O hydrogen bonds are observed, which help to consolidate the crystal packing. nih.gov Similarly, π–π stacking interactions between the aromatic rings are also noted. nih.gov

In docking studies, identifying the key amino acid residues involved in these interactions is a primary goal. The amine and aromatic portions of the benzisothiazole scaffold are capable of forming various types of bonds. Hydrogen bonds often involve polar residues, while the benzene (B151609) ring of the benzisothiazole core can engage in hydrophobic and π–π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study was conducted on 1,2-benzisothiazol-3-one derivatives to model their inhibitory activity against caspase-3, an enzyme involved in apoptosis. nih.govresearchgate.net The study used a stepwise multiple linear regression (SW-MLR) method to build a model. The resulting model showed robustness, with a correlation coefficient (R²) of 0.91 for the training set. nih.gov The analysis revealed that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments played a significant role in the caspase-3 inhibitory activity of these compounds. nih.gov This indicates that these physicochemical properties are key determinants of the biological function for this class of molecules. nih.gov

Conformer Analysis and Thermodynamic Stability Predictions

Conformer analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies and thermodynamic stabilities. This is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a protein's binding site.

A study on 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD), a derivative of the core benzisothiazole structure, employed quantum chemical calculations at the B3LYP/6-311++G(3df,3pd) level to investigate its conformational landscape. core.ac.uk The calculations identified three stable conformers, designated Sk, Sk', and C, which differ in the orientation of the allyl group. core.ac.uk In the gaseous phase, the Sk conformer was predicted to be the most stable. core.ac.uk The relative energies of the Sk' and C conformers were calculated to be approximately 0.6 kJ mol⁻¹ and between 0.8–3.0 kJ mol⁻¹, respectively, depending on the theoretical level. core.ac.uk These small energy differences suggest that all three conformers could co-exist at room temperature.

| Conformer of ABIOD | Predicted Relative Energy (Gas Phase, kJ mol⁻¹) | Stability Rank (Gas Phase) |

| Sk | 0.0 | 1 (Most Stable) |

| Sk' | ~0.6 | 2 |

| C | 0.8 - 3.0 | 3 |

This table summarizes the predicted thermodynamic stability of different conformers of a 1,2-benzisothiazole (B1215175) derivative.

Prediction of Chemical Reactivity and Identification of Active Sites

Computational methods, particularly DFT, are used to predict the chemical reactivity of a molecule and identify its most probable sites for chemical reactions. This is often achieved by analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In studies of benzothiazole derivatives, the distribution of HOMO and LUMO across the molecular structure highlights regions prone to electrophilic or nucleophilic attack. researchgate.net For example, a localization of the LUMO on the benzothiazole moiety suggests that this part of the molecule is a likely site for nucleophilic attack. researchgate.net Analysis of atomic charges can further pinpoint specific atoms as active sites for interaction with other molecules. researchgate.net

Analytical Methodologies for 1,2 Benzisothiazol 3 Amine Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of isothiazolinones due to its efficiency in separating non-volatile compounds. nih.gov Methods based on liquid chromatography are among the most frequently used for the analysis of isothiazolinone biocides. mdpi.com The separation can be achieved on various columns, such as a Newcrom R1 reverse-phase column, using a mobile phase typically consisting of acetonitrile and water with a modifier like trifluoroacetic acid, phosphoric acid, or formic acid for mass spectrometry compatibility. sielc.comsielc.com Detection is commonly performed using UV detectors at wavelengths of 200 nm or 275 nm, providing high resolution and peak symmetry. sielc.com

Table 1: HPLC Conditions for Isothiazolinone Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1, 3.2×50 mm, 100A sielc.com |

| Mobile Phase | Acetonitrile (10%) and 0.1% TFA in water sielc.com |

| Flow Rate | 0.5 ml/min sielc.com |

| Detection | UV at 275nm sielc.com |

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Isothiazolinone Profiling

For enhanced selectivity and sensitivity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful technique allows for the simultaneous determination of multiple isothiazolinones, including related compounds like 1,2-benzisothiazolin-3-one (BIT), even in complex matrices such as water-based adhesives, cosmetics, and household products. nih.govnih.govresearchgate.net HPLC-MS/MS offers excellent structure determination capabilities and high sensitivity, making it one of the most important methods for detecting isothiazolinones. nih.gov

The use of a triple quadrupole mass spectrometer with multiple-reaction monitoring (MRM) enables qualitative and quantitative analyses with high precision. nih.gov This approach significantly reduces matrix interference and improves the signal-to-noise ratio. mdpi.com Studies have demonstrated satisfactory recoveries, typically ranging from 81.5% to 107.3%, with low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, in the analysis of water-based adhesives, the LOQ for BIT was found to be 0.02 mg/L. nih.gov Another study on cosmetics reported even lower detection limits, in the range of 0.0002–0.002 mg L−1. nih.gov

Table 2: Performance of HPLC-MS/MS for Isothiazolinone Quantification

| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) |

|---|---|---|---|

| 1,2-benzisothiazolin-3-one (BIT) | 0.010 mg/L nih.gov | 0.020 mg/L nih.gov | 81.5 - 107.3 nih.gov |

| 2-Methylisothiazol-3(2H)-one (MI) | - | 0.02 mg/L nih.gov | 81.5 - 107.3 nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas chromatography (GC) and GC coupled with mass spectrometry (GC-MS) are also employed for the analysis of isothiazolinones in various samples, including environmental waters. nih.gov This method often involves a pre-concentration step, such as solid-phase extraction (SPE), to enhance detection limits. nih.gov For some isothiazolinones like BIT, a derivatization step, for example with diazomethane, may be necessary to improve their chromatographic performance and volatility. mdpi.comnih.gov

The GC-MS method has been successfully applied to determine five types of isothiazolinone biocides in environmental waters, achieving detection limits between 0.01 and 0.1 μg/L. nih.gov The repeatability of the method was found to be below 10% for most compounds. nih.gov

Advanced Spectroscopic Methods

Spectroscopic techniques are invaluable for both the detection and structural elucidation of 1,2-Benzisothiazol-3-amine and its derivatives.

Fluorescence Spectroscopy for Detection

Fluorescence spectroscopy offers a sensitive and straightforward method for the determination of isothiazolinones like 1,2-benzisothiazolin-3-one (BIT). researchgate.net A notable application is the detection of BIT in paper intended for food packaging. researchgate.net The method, which involves hydrothermal extraction followed by fluorescence measurement, is influenced by factors such as the pH of the solvents and the presence of surfactants. researchgate.net This technique has demonstrated a linear regression equation with a correlation coefficient of 99.9% and a limit of detection (LOD) of 25.3 μg/L. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of amines, primary amines typically show two N-H stretching absorptions in the 3300–3360 cm⁻¹ region, while secondary amines exhibit a single absorption in the same region. libretexts.org Strong N-H scissoring absorptions for primary amines are observed between 1550 and 1650 cm⁻¹, with out-of-plane wagging occurring between 650 and 900 cm⁻¹. libretexts.org The C-N stretching vibrations for aromatic amines are typically found in the 1200 to 1350 cm⁻¹ range. libretexts.org Analysis of related compounds by FTIR can help in identifying characteristic peaks for the benzisothiazole ring structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise structure of organic compounds.

¹H NMR: In the ¹H NMR spectrum of amines, the chemical shift of the N-H protons can appear over a broad range, typically from 0.5 to 5.0 ppm, and is dependent on factors like solvent and concentration. libretexts.org Protons on carbons adjacent to the nitrogen atom are deshielded and usually resonate between 2.3 and 3.0 ppm. libretexts.org The addition of deuterium oxide (D₂O) can be used to confirm the presence of N-H protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

¹³C NMR: The carbon atoms directly bonded to the nitrogen in an amine typically appear in the 10-65 ppm region of the ¹³C NMR spectrum. libretexts.org

Spectra for 1,2-Benzisothiazol-3(2H)-one, a closely related compound, are available and can provide reference points for the interpretation of the spectra of this compound. chemicalbook.com

X-ray Crystallography for Precise Structural Elucidation

The crystallographic data for N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is summarized in the interactive table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H9ClN2O2S |

| Molecular Weight | 292.73 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2223 (10) |

| b (Å) | 7.9138 (12) |

| c (Å) | 11.2175 (17) |

| α (°) | 96.178 (6) |

| β (°) | 98.840 (5) |

| γ (°) | 97.574 (5) |

| Volume (ų) | 622.63 (16) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Optimization of Sample Preparation and Extraction Techniques

The accurate detection and quantification of this compound in various matrices, such as environmental or biological samples, is critically dependent on the efficiency of sample preparation and extraction. The primary goals of these procedures are to isolate the analyte from interfering matrix components, concentrate it to a level suitable for the analytical instrumentation, and present it in a solvent compatible with the analytical method.

Common extraction techniques applicable to this compound and related benzothiazoles include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). drawellanalytical.com The optimization of these techniques is crucial for achieving high recovery, good reproducibility, and low limits of detection.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the pre-concentration and cleanup of samples. The optimization of an SPE method involves several key parameters:

Sorbent Selection: The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. For benzothiazoles, which are polar compounds, reverse-phase sorbents like Oasis HLB have been shown to provide high recoveries. researchgate.net

Sample pH: The pH of the sample can significantly influence the retention of the analyte on the sorbent, especially for ionizable compounds like this compound. Adjusting the pH can enhance the interaction between the analyte and the sorbent, leading to improved extraction efficiency.

Sample Loading Volume and Flow Rate: The volume of the sample and the rate at which it is passed through the SPE cartridge can affect the recovery of the analyte. These parameters need to be optimized to ensure sufficient retention without breakthrough.

Elution Solvent: The choice of the elution solvent is crucial for desorbing the analyte from the sorbent. The solvent should be strong enough to quantitatively elute the analyte while minimizing the co-elution of interfering substances. Mixtures of organic solvents, such as methanol (B129727) and acetonitrile, are often used. cipac.org

Clean-up Step: In some cases, a clean-up step using a different sorbent, such as Florisil, can be employed after the initial extraction to further reduce matrix effects. researchgate.net

The following interactive table summarizes optimized SPE conditions for the analysis of benzothiazoles in water samples, which can serve as a starting point for the development of a method for this compound.

| Parameter | Optimized Condition for Benzothiazoles | Reference |

|---|---|---|

| Sorbent | Oasis HLB | researchgate.net |

| Sample pH | Acidified (e.g., with phosphoric acid or formic acid) | cipac.org |

| Elution Solvent | Acetonitrile or Methanol | cipac.org |

| Clean-up Sorbent | Florisil | researchgate.net |

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. drawellanalytical.com For this compound, which is an amine, the pH of the aqueous phase can be adjusted to control its partitioning behavior. wpmucdn.com

By adjusting the pH of the aqueous sample with a base (e.g., sodium hydroxide), the amine can be deprotonated, making it more soluble in an organic solvent.

Conversely, acidification of the aqueous phase with an acid (e.g., hydrochloric acid) will protonate the amine, making it more soluble in the aqueous phase. wpmucdn.com

This pH-dependent solubility allows for selective extraction and separation from other components in the sample mixture. wpmucdn.com The choice of the organic solvent is also a critical parameter to optimize, with solvents like ether being commonly used. wpmucdn.com

For both SPE and LLE, subsequent steps may include evaporation of the solvent and reconstitution of the extract in a solvent that is compatible with the analytical instrument, such as a high-performance liquid chromatography (HPLC) system. drawellanalytical.com

Broader Research Applications and Future Directions